molecular formula C42H50N2O9 B1665533 Adiantifoline CAS No. 20823-96-5

Adiantifoline

Cat. No. B1665533
CAS RN: 20823-96-5
M. Wt: 726.9 g/mol
InChI Key: UEKRHVIBSZVFQN-KYJUHHDHSA-N
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Description

Adiantifoline is a bisbenzylisoquinoline alkaloid and an aporphine alkaloid.

Scientific Research Applications

Antioxidant and Antibacterial Activities

Adiantum capillus-veneris, containing compounds like Adiantifoline, has demonstrated significant antioxidant and antibacterial activities. Its extracts show potent activity against various bacterial strains like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. This suggests its potential as a natural source of antibacterial and antioxidant compounds (Boukada et al., 2022).

Medicinal Uses and Pharmacological Properties

Albizia adianthifolia, which also contains adiantifoline, is used in traditional medicine for a variety of ailments, including diabetes, eye problems, and respiratory issues. Phytochemical studies have identified various compounds in the species, indicative of its wide range of pharmacological activities such as antimicrobial, anti-inflammatory, and antioxidant effects (Maroyi, 2018).

Antioxidant and Antimicrobial Principles

Research on Albizia adianthifolia's ethyl acetate extract, fractions, and compounds has revealed notable antioxidant and antimicrobial principles. This suggests the plant's efficacy in treating oxidative damage and infections associated with certain microorganisms (Tamokou et al., 2012).

Antinociceptive and Antiinflammatory Activities

Adiantum latifolium, another species containing adiantifoline, shows antinociceptive and anti-inflammatory activities, acting through the inhibition of IL-1β production. This supports its use in traditional medicine for analgesic and anti-inflammatory purposes (Nonato et al., 2011).

Ethnopharmacological Uses and Phytochemistry

The genus Adiantum, which includes species with adiantifoline, has been used for respiratory problems and exhibits various pharmacological activities like antimicrobial and antiulcer effects. Over 130 compounds have been identified from these species, supporting their effectiveness in traditional medicine (Rastogi et al., 2018).

properties

CAS RN

20823-96-5

Product Name

Adiantifoline

Molecular Formula

C42H50N2O9

Molecular Weight

726.9 g/mol

IUPAC Name

(6aS)-9-[2-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-4,5-dimethoxyphenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

InChI

InChI=1S/C42H50N2O9/c1-43-13-11-23-17-32(45-3)34(47-5)20-27(23)29(43)16-25-19-33(46-4)36(49-7)22-31(25)53-37-18-24-15-30-38-26(12-14-44(30)2)40(50-8)42(52-10)41(51-9)39(38)28(24)21-35(37)48-6/h17-22,29-30H,11-16H2,1-10H3/t29-,30-/m0/s1

InChI Key

UEKRHVIBSZVFQN-KYJUHHDHSA-N

Isomeric SMILES

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC

SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC

Canonical SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC

Appearance

Solid powder

Other CAS RN

20823-96-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Adiantifoline;  NSC 146267;  NSC-146267;  NSC146267

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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